FPB,human

Description

Contextualization within Human Hemostasis and Thrombosis

Hemostasis is the physiological process that stops bleeding at the site of vascular injury, while thrombosis is the pathological formation of a blood clot (thrombus) within a blood vessel, potentially obstructing blood flow. Both processes involve a complex cascade of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. Fibrinogen, a soluble plasma glycoprotein (B1211001), is central to this process. nih.govhaematologica.org The conversion of fibrinogen to fibrin and the subsequent formation of a stable clot are essential for effective hemostasis. haematologica.orgnih.gov Conversely, excessive or inappropriate fibrin formation contributes to thrombotic disorders. nih.govwikipedia.org

Fibrinopeptide B is generated during the activation of the coagulation cascade, which culminates in the generation of thrombin. rsc.orglongdom.org Elevated levels of markers associated with coagulation activation, including fibrinopeptide A (FPA) and fragment B beta 1-42, have been observed in conditions like disseminated intravascular coagulation and acute deep venous thrombosis. nih.gov The measurement of fibrinopeptide B in serum has been suggested as a sensitive marker for thrombosis. echelon-inc.com Research has explored the potential of assaying FPB levels, particularly in urine, as a screening test for conditions like acute pulmonary embolism, reflecting ongoing clot activity rather than just clot degradation. bioanalysis-zone.com

Overview of Fibrinogen Proteolytic Processing and Fibrin Formation

Fibrinogen is a large (340 kDa) hexameric protein synthesized in the liver, composed of three pairs of polypeptide chains: Aα, Bβ, and γ. nih.govhaematologica.orgnih.govrcsb.org These chains are linked by disulfide bonds. nih.govrcsb.orgtherinibio.com The conversion of soluble fibrinogen into insoluble fibrin is primarily mediated by the serine protease thrombin (also known as Factor IIa). nih.govwikipedia.orgahajournals.orgaustinpublishinggroup.com

Thrombin acts on fibrinogen through proteolytic cleavage, specifically targeting the N-terminal regions of the Aα and Bβ chains. nih.govahajournals.orgaustinpublishinggroup.com This cleavage removes two sets of peptides: fibrinopeptide A (FPA) from the Aα chains and fibrinopeptide B (FPB) from the Bβ chains. nih.govahajournals.orgaustinpublishinggroup.com The removal of these fibrinopeptides exposes polymerization sites on the resulting fibrin monomers. therinibio.comaustinpublishinggroup.com

The process of fibrin formation involves sequential steps. The cleavage of FPA is generally more rapid than that of FPB. ashpublications.org The removal of FPA allows fibrin monomers to spontaneously polymerize, forming double-stranded protofibrils in a half-staggered, overlapping arrangement. wikipedia.orgahajournals.orgaustinpublishinggroup.comashpublications.org Subsequent cleavage of FPB further facilitates the lateral aggregation of these protofibrils, leading to the formation of thicker fibrin fibers and a three-dimensional fibrin meshwork. wikipedia.orgahajournals.orgaustinpublishinggroup.com This network is then stabilized by covalent cross-linking catalyzed by activated Factor XIII (FXIIIa). nih.govwikipedia.orgrcsb.org

Research indicates that the rate of fibrinopeptide release can influence the structure of the resulting fibrin clot. For instance, studies comparing fibrinogen variants have shown that slower release of FPA and FPB can lead to the formation of finer, more branched clot networks. ashpublications.org The release of fibrinopeptides from surface-adsorbed fibrinogen can also differ from that in solution, with FPB release occurring without the characteristic lag phase observed in solution. ashpublications.org

Definition and Origin of Fibrinopeptide B within the Coagulation Cascade

Fibrinopeptide B (FPB) is a peptide fragment consisting of 14 amino acid residues. novopro.cnresearchgate.net It is located at the N-terminus of the Bβ chain of fibrinogen. novopro.cneurogentec.com The release of FPB is a direct result of the proteolytic action of thrombin on the Bβ chain of fibrinogen during the final stages of the coagulation cascade. echelon-inc.comresearchgate.neteurogentec.com

Specifically, thrombin cleaves the Arg14-Gly15 bond on the Bβ chain of fibrinogen, releasing the N-terminal 14-amino acid peptide, which is fibrinopeptide B. This cleavage is a key step in the conversion of fibrinogen to fibrin II, contributing to the formation of a more stable and extensively cross-linked clot structure. eurogentec.com While FPA cleavage initiates the initial polymerization, FPB cleavage appears to be more important for the lateral aggregation of fibrin protofibrils and the formation of a robust fibrin network. researchgate.netnih.gov

FPB is an N-terminal modified peptide, commonly undergoing pyroglutamylation. eurogentec.com Once cleaved from fibrinogen, fibrinopeptide B is released into the plasma and remains soluble, unlike the fibrin monomers which polymerize to form the clot. eurogentec.com

Research findings highlight the biological activities of FPB beyond its role in fibrin formation. Human FPB has been shown to stimulate the migration of polymorphonuclear leukocytes (PMN), indicating a potential role in inflammatory responses. novopro.cnresearchgate.net This chemotactic activity can be blocked by preincubating FPB with antiserum to human FPB. novopro.cn Elevated levels of FPB have also been linked to pulmonary hypertension and decreased effective pulmonary blood flow in animal models. ahajournals.org

Here is a summary of key data points regarding human Fibrinopeptide B:

| Property | Value | Source |

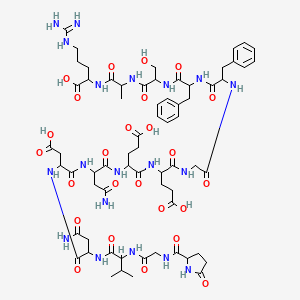

| Amino Acid Sequence | Pyr-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-OH (EGVNDNEEGFFSAR) | novopro.cneurogentec.comnih.gov |

| Number of Amino Acids | 14 | novopro.cnresearchgate.net |

| Origin | N-terminus of Fibrinogen Bβ chain | echelon-inc.comnovopro.cneurogentec.com |

| Cleaved by | Thrombin | nih.govahajournals.orgaustinpublishinggroup.com |

| Molecular Formula | C66H93N19O25 or C66H95N19O26 | novopro.cneurogentec.comnih.gov |

| Molecular Weight | ~1551 - 1570.6 g/mol | echelon-inc.comeurogentec.comnih.gov |

Properties

IUPAC Name |

4-[[2-[[4-amino-2-[[2-[[4-amino-2-[[3-methyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[[1-[[1-[[1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H93N19O25/c1-31(2)53(85-49(91)29-73-55(99)35-16-19-47(89)75-35)64(108)83-42(26-46(68)88)61(105)82-43(27-52(96)97)62(106)81-41(25-45(67)87)60(104)78-37(18-21-51(94)95)57(101)77-36(17-20-50(92)93)56(100)72-28-48(90)76-39(23-33-11-6-4-7-12-33)58(102)80-40(24-34-13-8-5-9-14-34)59(103)84-44(30-86)63(107)74-32(3)54(98)79-38(65(109)110)15-10-22-71-66(69)70/h4-9,11-14,31-32,35-44,53,86H,10,15-30H2,1-3H3,(H2,67,87)(H2,68,88)(H,72,100)(H,73,99)(H,74,107)(H,75,89)(H,76,90)(H,77,101)(H,78,104)(H,79,98)(H,80,102)(H,81,106)(H,82,105)(H,83,108)(H,84,103)(H,85,91)(H,92,93)(H,94,95)(H,96,97)(H,109,110)(H4,69,70,71) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRIFIVQGRMHRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H93N19O25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1552.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Biogenesis and Regulation of Fpb,human Release

Thrombin-Mediated Cleavage of the Fibrinogen Beta-Chain

Human fibrinogen is a hexameric glycoprotein (B1211001) composed of two sets of three polypeptide chains: Aα, Bβ, and γ, linked by disulfide bonds nih.govthieme-connect.commarquette.eduwikipedia.org. Thrombin, a serine protease, initiates the formation of fibrin (B1330869) by cleaving specific peptide bonds in the amino-terminal regions of the Aα and Bβ chains within the central E region of fibrinogen researchgate.netrsc.orgnih.govresearchgate.netnih.govpractical-haemostasis.com. This cleavage releases two small peptides: fibrinopeptide A (FpA) from the Aα chains and fibrinopeptide B (FPB) from the Bβ chains researchgate.netnih.govnih.govpractical-haemostasis.com. The removal of these fibrinopeptides exposes polymerization sites on the fibrinogen molecule, leading to the formation of fibrin monomers that subsequently self-assemble into a fibrin clot researchgate.netrsc.orgresearchgate.netpractical-haemostasis.com. Specifically, thrombin cleaves the Arg-Gly bond in both the Aα and Bβ chains to release FpA and FPB,human, respectively researchgate.net.

Sequential Release Dynamics of Fibrinopeptides (FpA versus this compound)

The release of FpA and this compound by thrombin typically occurs in a sequential manner, contributing to the ordered process of fibrin assembly.

Research has consistently shown that thrombin preferentially cleaves and releases FpA more rapidly than this compound from fibrinogen in solution nih.govnih.gov. This differential cleavage pattern is crucial for the initial stages of fibrin formation. The removal of FpA exposes "A" polymerization sites, triggering the formation of soluble fibrin protofibrils nih.govashpublications.org. The subsequent, slower cleavage of this compound exposes "B" polymerization sites, which promotes the lateral aggregation of these protofibrils into thicker fibrin fibers, leading to the formation of a stable fibrin clot nih.govashpublications.org.

Studies using techniques such as radioimmunoassay have demonstrated these distinct cleavage kinetics. For instance, the action of thrombin on fibrinogen results in a rapid release of FpA and a slower release of FPB nih.gov. Other enzymes, such as trypsin and the enzyme from Ancistrodon contortrix contortrix venom, also exhibit differential cleavage patterns, further highlighting that the substrate (fibrinogen) and enzyme characteristics influence the release dynamics nih.gov.

The conformation of fibrinogen and its interaction with surfaces significantly influence the dynamics of this compound release. Fibrinogen adsorption onto surfaces can alter its conformation, potentially exposing or masking thrombin cleavage sites researchgate.netnih.govnih.govplos.org. Studies investigating thrombin-mediated fibrinopeptide release from surface-adsorbed fibrinogen have shown differences compared to fibrinogen in solution researchgate.netnih.gov. For example, the release of this compound from surface-adsorbed fibrinogen can occur without the characteristic lag phase observed for its release from fibrinogen in solution researchgate.netnih.govnih.gov.

The orientation of fibrinogen adsorption on a surface, such as "side-on" at low concentrations or "end-on" at high concentrations, can also impact the relative amounts and kinetics of FpA and this compound release researchgate.netnih.gov. In some cases of surface adsorption, the amount of this compound released has been observed to be much higher than that of FpA researchgate.netnih.gov. These findings suggest that conformational changes induced by surface interactions can make the this compound cleavage site more accessible to thrombin nih.gov.

Structural and Kinetic Aspects of Thrombin-Fibrinogen Interactions Governing this compound Generation

The interaction between thrombin and fibrinogen is governed by specific structural features of both molecules and follows defined kinetic principles. Thrombin, a bilobed molecule with an active site cleft and distinct surface regions known as exosites, interacts with fibrinogen to catalyze the cleavage of fibrinopeptides ashpublications.orgproteopedia.orgnih.gov. The active site contains the catalytic triad (B1167595) (His57, Asp102, Ser195) responsible for peptide bond hydrolysis rcsb.org.

The structure of fibrinogen, with its central E domain and two outer D domains connected by coiled-coil regions, presents the fibrinopeptide-containing regions to thrombin nih.govnih.govmarquette.eduwikipedia.org. The amino termini of the Aα and Bβ chains, containing FpA and this compound respectively, are located in the central E region researchgate.netnih.gov. The differential release rates of FpA and this compound are attributed, in part, to the accessibility and conformation of their cleavage sites within the fibrinogen molecule and how these are presented to thrombin's active site and exosites nih.gov.

Structural analyses and molecular modeling suggest that in fibrinogen, the FpA-containing portions are initially in a more favorable position to bind within the active site cleft of bound thrombin, explaining the preferential removal of FpA at the initial stage of fibrin assembly nih.gov.

The process of fibrin assembly itself plays a significant role in modulating the rate of this compound release. It is well-established that during normal fibrin assembly, this compound is primarily cleaved from assembled protofibrils and fibrils, and their formation accelerates this compound cleavage nih.gov.

Biological and Cellular Functions of Fpb,human

Contribution to Fibrin (B1330869) Polymerization and Clot Architecture

The formation of a fibrin clot is initiated by the cleavage of fibrinopeptides A (FpA) and B (FpB) from fibrinogen by thrombin. While the release of FpA is generally faster, the cleavage of FpB also plays a significant role in the subsequent polymerization process. The removal of FpB exposes a new N-terminal beta-chain motif, Gly-His-Arg-Pro (GHRP), referred to as "knob B". This knob B is complementary to a "hole b" located in the globular beta-nodule of an adjacent fibrin molecule. nih.gov

The interaction between knob B and hole b is crucial for the lateral aggregation of fibrin protofibrils, which are formed after the initial linear polymerization driven primarily by the interaction of exposed "knob A" (after FpA cleavage) with "hole a". nih.govmdpi.com Cleavage of FpA alone can lead to clot formation with thinner fibers, suggesting that B:b interactions enhance the lateral assembly of protofibrils into thicker fibrin fibers. nih.gov The ordered sequence of fibrinopeptide release is essential for the knob-hole interactions that initiate oligomer formation and the subsequent formation of two-stranded protofibrils. nih.gov Studies involving dysfibrinogenemias have provided evidence for the role of B:b interactions in lateral aggregation. nih.gov The release of FpB also contributes to the exposure of the fibrinogen alphaC regions, further promoting lateral aggregation. mdpi.comresearchgate.net

Chemotactic and Cell Migration Activities of FPB,human

Human fibrinopeptide B is recognized as a potent chemoattractant, capable of inducing the directed migration of specific cell types involved in the inflammatory and wound healing responses. ashpublications.orgnih.gov This chemotactic activity suggests a physiological role for hFpB in recruiting cells to sites of fibrin deposition and turnover, which typically occur at sites of injury. medchemexpress.comnih.gov

Directed Migration of Neutrophils (PMN)

Human fibrinopeptide B causes directed cell migration of neutrophils (PMN). medchemexpress.comnih.govglpbio.commedchemexpress.comglpbio.com The chemotactic activity of hFpB for PMN has been shown to be potent, with optimal migration observed at approximately 10 nM (10-8 M). medchemexpress.comnih.govglpbio.com This potency is reported to be equivalent to that of other known potent chemotactic factors for PMN, such as human complement component C5a, leukotriene B4 (LTB4), and formyl-methionyl-leucyl-phenylalanine (fMLP). nih.govjci.org

Research indicates that hFpB induces a rapid, dose-dependent increase in PMN cytoskeletal-associated actin, a process essential for cell migration. medchemexpress.comnih.govglpbio.com However, unlike fMLP, hFpB does not trigger PMN aggregation, the release of lysosomal enzymes (such as lysozyme (B549824) and beta-glucuronidase), or the production of superoxide (B77818) anion. medchemexpress.comnih.govglpbio.com This differential response suggests a complex interaction between hFpB and PMN, allowing for chemotaxis without necessarily initiating a full degranulation or oxidative burst. medchemexpress.comnih.govglpbio.com

Directed Migration of Fibroblasts

In addition to its effects on neutrophils, human fibrinopeptide B also causes directed cell migration of fibroblasts. medchemexpress.comnih.govglpbio.commedchemexpress.comglpbio.com This activity is considered comparable to that of platelet-derived growth factor, a well-established chemoattractant for fibroblasts. nih.gov The optimal concentration for hFpB-induced fibroblast migration is also around 10 nM. medchemexpress.comglpbio.com The recruitment of fibroblasts is a crucial step in wound healing, as these cells are responsible for synthesizing and depositing extracellular matrix components, including collagen, to repair damaged tissue.

Specificity of Cellular Response and Receptor Interactions (e.g., Lack of Monocyte Chemotaxis)

A notable aspect of hFpB's chemotactic activity is its specificity. While it effectively stimulates the migration of neutrophils and fibroblasts, human fibrinopeptide B is not chemotactic for monocytes. medchemexpress.comnih.govglpbio.commedchemexpress.comglpbio.com This indicates that the cellular response to hFpB is selective, targeting specific cell populations involved in the initial phases of inflammation and tissue repair rather than a broad recruitment of all immune and stromal cells.

Furthermore, studies have investigated the interaction of hFpB with known PMN receptors for other chemotactic agents. Results indicate that hFpB does not interact with PMN receptors for C5a, LTB4, or fMLP. nih.govmedchemexpress.comglpbio.com Desensitization experiments have shown that pre-exposure of PMN to hFpB abolishes the chemotactic response to hFpB but does not affect chemotaxis towards C5a, LTB4, or fMLP. nih.gov Similarly, induction of chemotactic responses to fMLP and LTB4 in neutrophilic leukemic cells (HL-60 cells) did not extend to hFpB, further supporting the idea that hFpB utilizes distinct signaling pathways and receptors on PMN. nih.gov

The differential chemotactic activity of fibrinogen degradation products is also observed with plasmin digestion products; while small uncharacterized peptides are chemotactic for neutrophils, fragments D and E attract monocytes. nih.gov

Here is a summary of the chemotactic activity of human Fibrinopeptide B:

| Cell Type | Chemotactic Response | Optimal Concentration | Comparative Potency (vs. PMN chemoattractants) | Receptor Interaction Specificity |

| Neutrophils | Directed Migration | ~10 nM | Equivalent to C5a, LTB4, fMLP | Does not interact with C5a, LTB4, fMLP receptors nih.govmedchemexpress.comglpbio.com |

| Fibroblasts | Directed Migration | ~10 nM | Comparable to Platelet-Derived Growth Factor | Not specified in search results |

| Monocytes | No Chemotaxis | N/A | N/A | Not specified in search results |

Role in the Inflammatory Response

Fibrin formation and turnover are closely associated with inflammation. nih.govcapes.gov.br Human fibrinopeptide B, as a product of fibrinogen cleavage during coagulation, is implicated in the inflammatory response primarily through its chemotactic activities. By recruiting neutrophils and fibroblasts to the site of injury and fibrin deposition, hFpB contributes to the cellular infiltration characteristic of inflammation. medchemexpress.comnih.govglpbio.com The capacity of hFpB to induce PMN chemotaxis without causing the release of lysosomal enzymes or the production of superoxide anion suggests a nuanced role in inflammation, potentially facilitating cell recruitment without immediately escalating to full-blown inflammatory degranulation and oxidative tissue damage. medchemexpress.comnih.govglpbio.com The preferential release of FpB at sites of injury also suggests a physiological purpose in attracting cells to the damaged area. ashpublications.orgnih.gov

Association with Angiogenesis and Wound Healing Processes

Fibrin formation and turnover are intimately associated with wound healing. nih.govcapes.gov.br The fibrin matrix formed during coagulation provides a provisional scaffold for tissue repair. researchgate.net Fibrin(ogen)-derived peptides, including hFpB, are thought to exert direct effects on cells involved in inflammation and tissue repair, thereby influencing wound healing. nih.gov

While hFpB's direct role in stimulating angiogenesis (the formation of new blood vessels) is not as extensively documented as its chemotactic effects, the processes of inflammation and wound healing are closely intertwined with angiogenesis. The recruitment of fibroblasts by hFpB is essential for the formation of granulation tissue, a key stage in wound healing that precedes re-epithelialization and angiogenesis. researchgate.net The N-terminal portions of fibrin beta chains, including residues Bβ15-42 which are exposed after FpB cleavage, have been implicated in processes including angiogenesis and inflammation. ashpublications.orgnih.gov The fibrin matrix itself also supports angiogenesis by providing a temporary matrix for endothelial cell invasion and by binding growth factors like VEGF and FGF-2 that influence these processes. researchgate.netnih.gov Although the search results highlight the role of other fibrinogen derivatives and the fibrin matrix in angiogenesis and wound healing, hFpB's contribution appears to be primarily through its chemotactic effects on key cell types involved in the early stages of these processes.

Molecular Pathobiological Implications of Fpb,human Dysregulation

Involvement in Cardiovascular Disease Pathogenesis

Cardiovascular diseases (CVD), including coronary heart disease, heart failure, stroke, and hypertension, are associated with the formation of dense fibrin (B1330869) networks that exhibit reduced susceptibility to lysis. oup.commdpi.com Elevated fibrinogen levels, often reflecting chronic inflammation, have been linked to an increased risk of coronary heart disease and stroke. oup.com However, the relationship between fibrinogen levels and CVD risk is not always consistent, suggesting that the structural and functional properties of the fibrin clot itself are critical factors in CVD development and progression. oup.commdpi.com

The release of FPB contributes to the lateral aggregation of fibrin protofibrils, influencing the density and structure of the final fibrin clot. oup.commdpi.com Prothrombotic clot features, such as denser fibrin networks, are associated with inflammatory states and oxidative stress, both of which are implicated in atherosclerosis development and progression. oup.com While the direct role of FPB in CVD pathogenesis is part of the broader context of fibrinogen function and fibrin clot properties, its release is a key step in forming the fibrin structure associated with increased thrombotic risk in CVD. oup.commdpi.com

Link to Thrombotic Conditions and Prothrombotic States

Thrombotic conditions involve the formation of abnormal blood clots (thrombi) within blood vessels, leading to obstruction of blood flow. A "prethrombotic state" or "hypercoagulable state" refers to a condition of increased tendency for thrombosis. nih.govresearchgate.net

Fibrinopeptide A (FpA) and FPB are considered biomarkers of early thrombin generation. researchgate.net Thrombin cleavage of fibrinogen to release these fibrinopeptides is a direct indicator of thrombin activity. nih.govresearchgate.net Elevated levels of FpA and fragment Bβ 1-42 (which can reflect plasmin action on the Bβ chain, but also relates to thrombin activity on fibrinogen) have been observed in patients with disseminated intravascular coagulation and acute deep venous thrombosis. nih.gov

An imbalance between the procoagulant action of thrombin and the anticoagulant effect of plasmin on fibrin I polymer may contribute to an acquired thrombotic diathesis. nih.gov The release of FPB by thrombin is part of this procoagulant activity, contributing to the formation of the fibrin clot that characterizes thrombosis. oup.commdpi.commedicinenet.com Mutations and post-translational modifications of fibrinogen that lead to a prothrombotic fibrin clot phenotype also contribute to thrombotic complications. oup.com

Post-Translational Modifications of Fibrinogen Impacting FPB,human Precursor Functionality

Fibrinogen is subject to various post-translational modifications (PTMs) that can significantly influence its structure and function, thereby affecting clot formation, architecture, and stability. mdpi.comnih.govahajournals.orgnih.gov These modifications can alter the biochemical properties of fibrinogen and impact its behavior in coagulation and fibrinolysis. nih.govnih.gov While many PTMs exist, including glycosylation, glycation, oxidation, and nitration, homocysteinylation is particularly relevant in the context of thrombotic disease. nih.govahajournals.orgnih.govmdpi.com

Effects of Homocysteinylation on Fibrin Clot Structure and Function

Homocysteinylation is a PTM involving the covalent attachment of homocysteine to proteins, primarily to lysine (B10760008) residues. nih.govmdpi.comahajournals.org Elevated levels of homocysteine in the blood (hyperhomocysteinemia) are associated with an increased risk for cardiovascular disease and thrombosis. mdpi.comahajournals.orgwikipedia.org

Homocysteinylation of fibrinogen has emerged as a critical mechanism linking hyperhomocysteinemia to thrombotic disease. mdpi.comresearchgate.net This modification can induce significant changes in fibrin architecture, promoting the formation of dense, rigid clots with reduced permeability and impaired fibrinolytic susceptibility. mdpi.comresearchgate.net These altered clot properties contribute to a prothrombotic environment. mdpi.comresearchgate.net

Research findings highlight that homocysteinylation can lead to fibrin clots with thinner, more densely packed fibers and significantly increased resistance to plasmin-mediated fibrinolysis. mdpi.com While the binding affinity for tissue plasminogen activator (tPA) and plasminogen might remain intact or slightly enhanced, the efficiency of plasminogen activation is reduced, likely due to conformational changes induced by homocysteinylation. mdpi.com

Understanding the impact of homocysteinylation on fibrinogen, including its potential influence on the functionality of the FPB precursor region and the subsequent fibrin assembly, is crucial for elucidating the molecular basis of hyperhomocysteinemia-associated thrombosis and for identifying potential therapeutic targets. mdpi.comresearchgate.net

Advanced Academic Research Methodologies for Fpb,human Analysis

Quantitative Immunoassays for FPB,human Detection in Biological Matrices

Quantitative immunoassays are fundamental techniques for measuring the concentration of specific analytes, such as FPB, in complex biological samples. These methods leverage the high specificity of antibody-antigen interactions to selectively bind and quantify the target molecule.

Chemiluminescence Immunoassay (CLIA) Principles and Research Applications

Chemiluminescence Immunoassay (CLIA) is a widely used immunoassay technique known for its high sensitivity and broad dynamic range. In CLIA, the detection is based on a chemiluminescent reaction that produces light as a byproduct, which is then measured by a luminometer. Antibodies specific to this compound are typically employed. While specific detailed research applications of CLIA solely for this compound were not extensively detailed in the search results, CLIA is listed as an applicable method for detecting human FPB using specific monoclonal antibodies. The principle generally involves an antibody-antigen reaction followed by the addition of a chemiluminescent substrate, with the light signal being proportional to the amount of this compound present. This high sensitivity makes CLIA suitable for detecting low concentrations of this compound in various biological matrices, which can be crucial in research studies investigating its role in conditions where its levels might be subtly altered.

Enzyme-Linked Immunosorbent Assay (ELISA) Principles and Research Applications

Enzyme-Linked Immunosorbent Assay (ELISA) is another cornerstone immunoassay technique widely applied in this compound research. ELISA utilizes an enzyme conjugated to an antibody, which reacts with a substrate to produce a detectable signal, typically a color change, that can be measured spectrophotometrically. mybiosource.comabbexa.com For this compound, both competitive and sandwich ELISA formats are employed. mybiosource.comabbexa.comcloud-clone.comenkilife.com

In a competitive ELISA for this compound, unlabeled FPB in the sample or standard competes with a fixed amount of labeled FPB for binding sites on an antibody coated on a microplate. The signal intensity is inversely proportional to the concentration of this compound in the sample. cloud-clone.comenkilife.com

In a sandwich ELISA, an antibody specific to this compound is pre-coated on a microplate. The sample is added, and this compound binds to the immobilized antibody. A second, labeled antibody (often HRP-conjugated) is then added, creating a "sandwich" with this compound captured between the two antibodies. mybiosource.comabbexa.com The signal intensity is directly proportional to the concentration of this compound in the sample. abbexa.com

Research applications of this compound ELISA kits include the quantitative determination of FPB concentrations in various biological fluids. mybiosource.comabbexa.comcloud-clone.comenkilife.com Typical detection ranges and sensitivities are provided by manufacturers for these research-use-only kits. For example, one human FPB ELISA kit has a detection range of 370.4-30,000 pg/mL and a sensitivity typically less than 144.1 pg/mL. cloud-clone.com Another kit lists a detection range of 0.37-30 ng/mL and a sensitivity of 0.144 ng/mL. enkilife.com

Table 1: Typical this compound ELISA Kit Performance Characteristics

| Characteristic | Value (Example 1) cloud-clone.com | Value (Example 2) enkilife.com |

| Detection Range | 370.4 - 30,000 pg/mL | 0.37 - 30 ng/mL |

| Sensitivity (LLD) | < 144.1 pg/mL | 0.144 ng/mL |

| Assay Principle | Competitive Inhibition | Competitive Inhibition |

| Sample Types | Serum, Plasma, Other Biological Fluids | Serum, Plasma, Other Biological Fluids |

These ELISA kits are designed for research use only and are not intended for diagnostic procedures. mybiosource.comabbexa.comcloud-clone.com Quality control measures, such as assessing intra-assay and inter-assay variability, are important for ensuring the reproducibility of results. mybiosource.comabbexa.com Typical coefficients of variation (CV) are often reported to be less than 10%. abbexa.comenkilife.com

Methodological Considerations for Sample Preparation and Handling (e.g., serum, plasma, tissue homogenates, cell culture supernatants)

Proper sample preparation and handling are critical for accurate and reliable this compound immunoassay results. Different biological matrices require specific protocols to ensure the integrity of FPB and minimize interference.

For serum samples, whole blood is typically allowed to clot at room temperature or 4°C overnight, followed by centrifugation to collect the supernatant. enkilife.com Using disposable endotoxin-free tubes for blood collection is recommended. enkilife.com

For plasma samples, anticoagulants such as EDTA or heparin are used. cloud-clone.comenkilife.com Samples are centrifuged shortly after collection (e.g., within 30 minutes) to obtain plasma. cloud-clone.comenkilife.com Avoiding hemolyzed or hyperlipidemic samples is advised as they can interfere with the assay. enkilife.com

Other biological fluids and tissue homogenates also require centrifugation to remove particulate matter before analysis. mybiosource.comcloud-clone.com

Regardless of the sample type, it is generally recommended to assay samples immediately after preparation or store them in aliquots at -20°C or -80°C for later use. cloud-clone.comenkilife.com Repeated freeze/thaw cycles should be avoided as they can affect the stability of the analyte. cloud-clone.comenkilife.com

Structural and Biophysical Approaches for Elucidating this compound Mechanisms

Beyond quantitative detection, understanding the structural characteristics and interactions of this compound is crucial for elucidating its biological mechanisms. Techniques such as Surface Plasmon Resonance and Molecular Modeling provide valuable insights into these aspects.

Application of Surface Plasmon Resonance in Analyzing this compound Interactions

Surface Plasmon Resonance (SPR) is a label-free biosensing technique used to study the binding kinetics and affinity of molecular interactions. It measures changes in the refractive index at a sensor surface as molecules bind or dissociate. While specific detailed research on this compound using SPR was not prominently featured in the search results, SPR is a standard technique for analyzing peptide and protein interactions. medchemexpress.commedchemexpress.commedchemexpress.com

In the context of this compound research, SPR could be applied to study its interactions with potential binding partners, such as cell surface receptors or other proteins involved in coagulation or inflammatory pathways. By immobilizing this compound or a potential interacting molecule on the sensor surface, researchers can measure real-time binding events upon introducing the binding partner in solution. This allows for the determination of association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD), providing quantitative data on the strength and kinetics of the interaction. This information is vital for understanding how this compound exerts its biological effects, such as its chemotactic activity towards neutrophils and fibroblasts. medchemexpress.com

Molecular Modeling Techniques for Simulating this compound Dynamics and Interactions

Molecular modeling techniques, including molecular dynamics simulations, are computational methods used to simulate the behavior of molecules at an atomic level. These techniques can provide insights into the three-dimensional structure, dynamics, and interactions of peptides like this compound. medchemexpress.commedchemexpress.commedchemexpress.com

For this compound, molecular modeling could be used to:

Predict its stable conformations in different environments (e.g., in solution or bound to a receptor).

Simulate its interactions with potential binding partners identified through experimental methods like SPR.

Analyze the impact of amino acid modifications or truncations on its structure and dynamics.

Provide a theoretical framework for understanding the molecular basis of this compound function and guiding experimental design.

While specific molecular modeling studies focused solely on this compound were not detailed in the search results, these techniques are routinely applied to study peptides and proteins involved in biological processes, including those related to coagulation and inflammation. medchemexpress.commedchemexpress.commedchemexpress.com The insights gained from molecular modeling can complement experimental data, offering a more comprehensive understanding of this compound's behavior and its role in health and disease.

Insights from X-ray Crystallography of Fibrinogen-Thrombin Complexes

X-ray crystallography has provided significant structural insights into the interaction between thrombin and fibrinogen, illuminating the molecular basis for fibrinopeptide cleavage, including the release of FPB. Studies focusing on the crystal structure of human thrombin in complex with the central "E" region of fibrin (B1330869) have been instrumental in clarifying the mechanism of this interaction pnas.orgrcsb.org. These high-resolution structures reveal the spatial arrangement of residues involved in the binding interface between thrombin and fibrinogen pnas.org.

Structural analysis indicates that the interaction between thrombin and fibrinogen via low-affinity binding sites located in the central E region plays a major role in substrate recognition and the subsequent proteolytic cleavage of FPA and FPB from the N-terminal portions of the Aα and Bβ chains, respectively pnas.org. The ordered sequence of fibrinopeptide release, with FPA typically cleaved more rapidly than FPB, is essential for the subsequent "knob-hole" interactions that drive fibrin polymerization ashpublications.orgresearchgate.net. Crystallographic data, combined with molecular modeling, have helped to understand the positioning of the FPA- and FPB-containing portions of the Aα and Bβ chains in both fibrinogen and early fibrin polymers, providing a rationale for the observed sequential release rcsb.org. For instance, analysis suggests that in fibrinogen, the FPA-containing regions are more favorably positioned for binding within the active site cleft of bound thrombin compared to the FPB-containing regions rcsb.org.

Emerging Methodologies for Comprehensive Functional Profiling Related to this compound

Understanding the full functional impact of this compound requires methodologies that can characterize its modifications and visualize its influence on the complex process of fibrin network formation. Emerging techniques in proteomics and high-resolution imaging are providing deeper insights into these aspects.

Proteomic Approaches for Characterizing Fibrinogen and this compound Modifications

Proteomic methodologies, particularly those based on mass spectrometry, are powerful tools for the comprehensive analysis of fibrinogen and its derived peptides, including FPB. These approaches enable the identification and characterization of various post-translational modifications (PTMs) on fibrinogen, which can influence its structure, function, and susceptibility to thrombin cleavage and thus FPB release mdpi.comnih.gov.

Mass-spectrometry-based proteomics has provided valuable insights into fibrinogen modifications, although the complete identification of specific PTM sites and their functional implications is an ongoing area of research mdpi.com. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to analyze fibrinogen and its proteolytic fragments pubcompare.aidovepress.com. Quantitative proteomic approaches have been utilized to study specific aspects, such as the characterization of fibrinogen beta chain fragments mdpi.com.

Beyond identifying modifications on the parent fibrinogen molecule, proteomic techniques, including high-performance liquid chromatography (HPLC) coupled with appropriate detection methods, allow for the direct analysis and quantitation of released fibrinopeptides, including FPB, in biological samples such as plasma nih.govnih.govnih.gov. These methods can resolve different fibrinopeptide forms and their degradation products, providing a detailed profile of coagulation activation nih.gov. The ability to accurately measure FPB levels using techniques like HPLC or ELISA assaygenie.com serves as a sensitive marker for fibrinogenesis and thrombin activity wikipedia.orgeurogentec.com.

Research findings from proteomic studies highlight the heterogeneity of fibrinogen due to PTMs and proteolytic degradation, which can impact clot formation kinetics and structure mdpi.comnih.govmdpi.com. For example, studies have utilized mass spectrometry software like MassLynx to analyze fibrinopeptide B samples pubcompare.ai.

High-Resolution Imaging Techniques for Analyzing Fibrin Network Formation Influenced by this compound Release

High-resolution imaging techniques are crucial for visualizing the structural outcomes of fibrin polymerization and understanding how the release of fibrinopeptides, including FPB, influences the architecture and properties of the resulting fibrin network. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) provide detailed views of fibrin fibers and their arrangement.

AFM allows for the visualization of fibrinogen molecules and the formation of fibrin fibers at a nanoscale resolution nih.govahajournals.org. Studies using AFM have demonstrated how the absence or modification of regions containing fibrinopeptide B can impact the assembly of fibrin protofibrils and the lateral aggregation into thicker fibers researchgate.netnih.gov. For instance, removal of the Bβ1-42 region, which includes FPB, has been shown to result in slower polymerization rates, thinner fibers, and altered oligomer formation with predominantly lateral associations compared to the longitudinal associations seen with normal fibrin nih.gov. This directly impacts the mechanical properties of the clot, with studies showing significantly reduced stiffness in clots formed from fibrinogen lacking this region nih.gov.

SEM is widely used to characterize the three-dimensional structure of the fibrin network, providing images of clot morphology, fiber diameter, and pore size ashpublications.orgmdpi.com. By comparing the fibrin networks formed under conditions where FPB release is varied or from modified fibrinogen molecules, researchers can deduce the role of FPB in shaping the final clot architecture ashpublications.orgmdpi.com. These imaging techniques, combined with other biophysical approaches, contribute to a comprehensive understanding of how the molecular events of fibrinopeptide release translate into the macroscopic structural and mechanical properties of the fibrin clot ashpublications.org.

Q & A

Q. What formats best present complex FPB research data for peer-reviewed publications?

- Methodological Answer :

- Tables : Summarize comparative results (e.g., FPB vs. non-FPB student performance, as in ).

- Graphs : Use box plots for distributions or heatmaps for multi-parameter interactions.

- Supplementary Materials : Share raw datasets and analysis scripts in repositories like Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.